molecular formula C20H23N7O2 B10997605 N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10997605
M. Wt: 393.4 g/mol
InChI Key: JNLNSSCRDRHOBW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that integrates multiple functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Acetylation of the Amino Group: The final step involves the acetylation of the amino group on the phenyl ring, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazolopyridazine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups or the triazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the phenyl ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolopyridazine derivatives in various chemical reactions.

Biology

Biologically, N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with various biological pathways, making it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar chemical and biological properties.

    Piperidine Derivatives: Compounds with a piperidine ring often show similar reactivity and biological activity.

    Acetylamino Phenyl Derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.

Uniqueness

What sets N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide apart is the combination of these functional groups in a single molecule, providing a unique set of properties and potential applications. Its ability to interact with multiple biological targets and participate in diverse chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-13-23-24-18-7-8-19(25-27(13)18)26-11-9-15(10-12-26)20(29)22-17-5-3-16(4-6-17)21-14(2)28/h3-8,15H,9-12H2,1-2H3,(H,21,28)(H,22,29)

InChI Key

JNLNSSCRDRHOBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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